molecular formula C15H14N2O3 B3724630 4-hydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide

4-hydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide

Cat. No.: B3724630
M. Wt: 270.28 g/mol
InChI Key: LVGDDYSLMCRYJE-YBEGLDIGSA-N
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Description

4-hydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide is an organic compound with a complex structure that includes both hydroxyl and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide typically involves the condensation of 4-aminophenol with salicylamide under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-(4-hydroxyphenyl)benzamide
  • N-(4-hydroxyphenyl)benzamide
  • 4-hydroxy-N-(4-hydroxyphenyl)benzamide

Uniqueness

4-hydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide is unique due to its specific structural configuration, which includes both hydroxyl and imine groups. This configuration allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

4-hydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10(13-4-2-3-5-14(13)19)16-17-15(20)11-6-8-12(18)9-7-11/h2-9,18-19H,1H3,(H,17,20)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGDDYSLMCRYJE-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)O)/C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide
Reactant of Route 2
4-hydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide
Reactant of Route 3
4-hydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide
Reactant of Route 4
4-hydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide
Reactant of Route 5
4-hydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide
Reactant of Route 6
4-hydroxy-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.